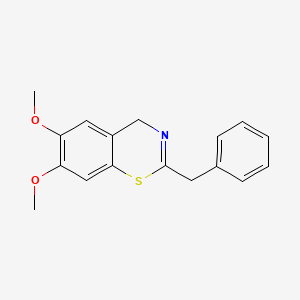
4-methoxy-N-prop-2-enylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-prop-2-enylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a prop-2-enyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-prop-2-enylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and prop-2-enylamine.
Formation of Amide Bond: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxylic acid then reacts with prop-2-enylamine to form the amide bond, resulting in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-prop-2-enylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 4-hydroxy-N-prop-2-enylbenzamide.
Reduction: The amide group can be reduced to form an amine group, resulting in the formation of 4-methoxy-N-prop-2-enylbenzylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: 4-Hydroxy-N-prop-2-enylbenzamide.
Reduction: 4-Methoxy-N-prop-2-enylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent used.
Applications De Recherche Scientifique
4-Methoxy-N-prop-2-enylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzamide: Similar structure but lacks the prop-2-enyl group.
N-Prop-2-enylbenzamide: Similar structure but lacks the methoxy group.
4-Methoxy-N-propylbenzamide: Similar structure but has a propyl group instead of a prop-2-enyl group.
Uniqueness
4-Methoxy-N-prop-2-enylbenzamide is unique due to the presence of both the methoxy and prop-2-enyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
66897-25-4 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-methoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-8-12-11(13)9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H,12,13) |
Clé InChI |
JZNQXUMFZGPDMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)



![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)

![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)



